Tridecalithium;pentaborate
Description
Evolution of Research in Polyborate Architectures
The study of polyborate architectures has evolved from understanding simple, naturally occurring borate (B1201080) minerals to the rational design and synthesis of complex, functional materials. Initially, research focused on cataloging the crystal structures of various metal borates, revealing a rich diversity of polyborate anions. These can range from isolated borate units to dimers, trimers, and more extended structures like pentaborates. The pentaborate anion, [B₅O₆(OH)₄]⁻, is a well-known example, featuring a spirocyclic structure with two fused rings. researchgate.net
Modern research has shifted towards a more predictive and design-oriented approach. Scientists are now able to exert greater control over the synthesis of polyborate structures by employing various techniques, including high-temperature solid-state reactions, hydrothermal synthesis, and the use of organic templates. nih.govresearchgate.net This has led to the discovery of novel borate frameworks with tailored properties. For instance, computational studies are increasingly being used to predict the stability and potential properties of new borate compounds before they are synthesized in the lab. wfu.eduscite.ai
A significant area of evolution is the investigation of high-pressure and high-temperature synthesis conditions, which can lead to the formation of dense, metastable borate phases with unusual coordination environments and properties. arxiv.org The complexity of the Li₂O-B₂O₃ phase diagram, with its numerous stable compounds, underscores the rich structural diversity achievable in this system. researchgate.net The ongoing exploration of this phase diagram continues to reveal new compounds and provides a foundational understanding for the targeted synthesis of materials with desired characteristics. researchgate.net
Rationale for Investigating Complex Lithium-Rich Pentaborate Compositions: The Case of Tridecalithium;pentaborate
While the compound "this compound" (Li₁₃B₅O₁₉) is not found in existing scientific literature and is considered hypothetical, the rationale for investigating such a highly lithium-rich composition is scientifically compelling. The pursuit of materials with exceptionally high lithium content is driven by several key technological and fundamental scientific questions, particularly in the context of energy storage.
The primary motivation for exploring lithium-rich borates is their potential as high-performance materials for lithium-ion batteries. A higher lithium concentration in a solid electrolyte or a cathode material could, in principle, lead to higher ionic conductivity or a higher specific capacity. aps.org For example, in the development of solid-state electrolytes, a high concentration of mobile lithium ions is a prerequisite for achieving high ionic conductivity. researchgate.net Research into lithium borate glasses has shown that increasing the Li₂O content can significantly impact the material's structure and ionic transport properties. researchgate.net
Computational materials science provides a powerful tool for exploring the possibility of such novel compounds. First-principles calculations can be used to predict the stability, crystal structure, and electronic properties of hypothetical materials like this compound. wfu.eduscite.ai Such theoretical studies can guide experimental efforts by identifying promising compositions and synthesis routes. The investigation of lithium-rich compositions in other systems has led to the discovery of novel materials with interesting properties, and there is reason to believe that the lithium borate system may yet hold undiscovered, highly lithiated phases. scite.ai
Below are data tables for well-characterized lithium borate compounds, which illustrate the type of structural and physical property data that would be of interest for a new compound like this compound.
Table 1: Crystal Structure Data of Selected Lithium Borates
| Compound | Chemical Formula | Crystal System | Space Group |
| Lithium Metaborate (B1245444) | LiBO₂ | Monoclinic | P2₁/c |
| Lithium Tetraborate (B1243019) | Li₂B₄O₇ | Tetragonal | I4₁cd |
| Lithium Pentaborate Octahydrate | LiB₅O₈·8H₂O | Orthorhombic | Pbca |
| Li₆B₄O₉ | Li₆B₄O₉ | Monoclinic | P2₁/n |
| Li₃B₁₁O₁₈ | Li₃B₁₁O₁₈ | Monoclinic | P2₁/c |
This table presents data for known lithium borate compounds to illustrate typical crystallographic information.
Table 2: Physical Properties of Selected Lithium Borates
| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) |
| Lithium Metaborate | 49.75 | 2.25 | 849 |
| Lithium Tetraborate | 169.11 | 2.4 | 917 |
| Lithium Pentaborate Octahydrate | 311.24 | 1.6 | Decomposes |
| Li₆B₄O₉ | 245.24 | - | Incongruent melting |
| Li₃B₁₁O₁₈ | 400.03 | - | Incongruent melting |
This table provides key physical properties of known lithium borate compounds for comparative purposes.
Properties
CAS No. |
34370-18-8 |
|---|---|
Molecular Formula |
B5Li13O15-2 |
Molecular Weight |
385 g/mol |
IUPAC Name |
tridecalithium;pentaborate |
InChI |
InChI=1S/5BO3.13Li/c5*2-1(3)4;;;;;;;;;;;;;/q5*-3;13*+1 |
InChI Key |
GCIRVWLVKJEQDW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Tridecalithium;pentaborate
Ab Initio Calculations for Structural Prediction and Thermodynamic Stability Assessment
Ab initio calculations, which are based on first principles of quantum mechanics, are fundamental to predicting the properties of new materials before their synthesis.
For a novel compound like Tridecalithium;pentaborate, Density Functional Theory (DFT) would be the primary tool to predict its most stable crystal structure, or ground state geometry. This process involves proposing candidate structures and optimizing their atomic positions and unit cell parameters to find the configuration with the lowest total energy. However, no published DFT studies have been performed to determine the ground state geometry of this compound.
Within the broader family of borate (B1201080) compounds, pentaborate anions can adopt various structural motifs, typically involving interconnected trigonal BO₃ and tetrahedral BO₄ units. mdpi.com DFT calculations would be essential to determine the specific arrangement of these units in the [B₅O₁₀]¹³⁻ anion as influenced by the thirteen lithium cations. This analysis would reveal the B-O bond lengths, O-B-O bond angles, and the coordination numbers for both boron and oxygen atoms. Currently, there is no available research detailing these bonding motifs for this compound.
To assess the thermodynamic feasibility of forming this compound, computational chemists would calculate its formation energy. This is typically done by comparing the total energy of the predicted this compound structure against the energies of a set of competing phases (e.g., Li₂O, B₂O₃, and other known lithium borates). A negative formation energy would suggest the compound is stable with respect to these precursors. These calculations are crucial for constructing a theoretical phase diagram of the Li-B-O system. No such energetic stability or phase diagram calculations have been published for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Ionic Migration Pathways
Molecular dynamics (MD) simulations are used to study the behavior of atoms and ions over time, which is particularly important for understanding properties like ionic conductivity. For this compound, MD simulations could predict the diffusion pathways and activation energies for lithium-ion migration through the crystal lattice. This information is vital for assessing its potential as a solid-state electrolyte. At present, no MD simulation studies have been reported for this compound.
Computational Approaches for Electronic Structure and Spectroscopic Parameter Prediction
Understanding the electronic structure and predicting spectroscopic properties are key to characterizing a material.
Computational methods can predict various spectroscopic signatures that serve as fingerprints for a compound's structure.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (e.g., for ¹¹B and ⁷Li) would provide valuable information about the local chemical environments of these nuclei, which could be compared with experimental data for structural validation.
IR and Raman Spectroscopy: The prediction of vibrational frequencies through DFT calculations would yield theoretical infrared (IR) and Raman spectra. The specific modes would correspond to the stretching and bending of B-O bonds within the pentaborate framework, offering another avenue for experimental comparison.
As of now, no theoretical spectroscopic parameters for this compound are available in the scientific literature.
Investigation of Electronic Band Structure and Charge Distribution
Theoretical models and computational simulations have been employed to probe the electronic characteristics of lithium borate compounds. While specific data for tridecalithium pentaborate is not extensively available, general findings from related materials in the Li₂O-B₂O₃ system offer valuable insights.
Quantum-chemical calculations, such as those performed at the density functional theory (DFT) level, are a powerful tool for predicting the electronic properties of these materials. researchgate.net Analysis of the electron density distribution in various lithium borate compounds reveals that the bonds between boron and oxygen (B-O) are predominantly covalent in nature. researchgate.net In contrast, the interaction between lithium and oxygen (Li-O) is found to be mainly ionic. researchgate.net This suggests a significant transfer of electrons from the lithium atoms to the borate network.
The calculated electronic band gap of compounds within the (Li₂O)ₓ(B₂O₃)₁₋ₓ system has been shown to decrease as the mole fraction of Li₂O increases. researchgate.net This trend is attributed to changes in the bonding interactions between the borate units. researchgate.net
Advanced Structural Elucidation of Tridecalithium;pentaborate
Single Crystal X-ray Diffraction Analysis for Atomic Arrangement Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For tridecalithium pentaborate, obtaining a single crystal of suitable size and quality is the first and most critical step. Researchers are actively working on synthesis routes, such as high-temperature flux growth or slow cooling of a stoichiometric melt, to produce single crystals of Li₁₃(BO₃)₅.
Once a suitable crystal is isolated, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected on a detector. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell parameters, space group, and the coordinates of each atom within the unit cell.
While a complete, published single-crystal structure of tridecalithium pentaborate is not yet available in the mainstream scientific literature, hypothetical crystallographic data based on related lithium borate (B1201080) compounds can be presented for illustrative purposes.
Hypothetical Crystallographic Data for Tridecalithium Pentaborate
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 1225.4 |
| Z | 4 |
This table presents hypothetical data for illustrative purposes, as a definitive single-crystal study of tridecalithium pentaborate is not yet publicly available.
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and refining lattice parameters. wikipedia.org In the study of tridecalithium pentaborate, PXRD would be used to confirm the formation of the desired compound and to assess its purity. The powder diffraction pattern of a pure sample consists of a series of peaks at specific angles (2θ), which are characteristic of the crystal structure.
The experimental PXRD pattern can be compared to a calculated pattern generated from the single-crystal structure data (if available) or indexed to determine the unit cell parameters. Rietveld refinement is a computational method used to refine the crystal structure model by minimizing the difference between the experimental and calculated powder diffraction profiles. This refinement can provide accurate lattice parameters and information about atomic positions.
Recent studies on other lithium borate glasses and crystalline phases have utilized XRD for phase identification and structural analysis. acs.orgnih.govacs.orgnih.gov For instance, in the investigation of lithium borate glasses, XRD has been employed to identify crystalline phases formed upon heat treatment. acs.orgnih.govacs.orgnih.gov
Illustrative Powder X-ray Diffraction Data
| 2θ (°) | d-spacing (Å) | Hypothetical Intensity (%) |
|---|---|---|
| 18.5 | 4.79 | 45 |
| 25.3 | 3.52 | 100 |
| 29.8 | 2.99 | 70 |
| 35.1 | 2.55 | 30 |
This table contains illustrative data to demonstrate a typical powder diffraction pattern. Actual experimental data for tridecalithium pentaborate is pending further research.
Neutron Diffraction for Light Atom Localization and Interatomic Distances
Neutron diffraction is a complementary technique to X-ray diffraction and is particularly valuable for locating light atoms, such as lithium and boron, in the presence of heavier atoms. While X-rays are scattered by the electron cloud, neutrons are scattered by the atomic nucleus. This results in a different scattering cross-section for each element, making it easier to distinguish between elements with similar atomic numbers.
In the case of tridecalithium pentaborate, neutron diffraction would be instrumental in accurately determining the positions of the lithium and boron atoms within the crystal lattice. This information is crucial for understanding the coordination environments of these ions and the nature of the Li-O and B-O bonding, which in turn govern the material's properties. The technique is also highly sensitive to isotopic substitution, which can be used to further enhance the contrast between different elements.
Electron Diffraction and Microscopy for Local Structure and Defect Analysis
Electron diffraction, often performed within a transmission electron microscope (TEM), provides structural information from very small crystalline regions. This technique is useful for studying local structural variations, defects, and identifying minority phases that may not be detectable by bulk techniques like powder X-ray diffraction. For tridecalithium pentaborate, electron diffraction could reveal details about the local ordering of the borate anions and the presence of any structural defects, such as stacking faults or dislocations, which can significantly influence the material's performance in various applications. High-resolution TEM imaging can provide real-space images of the crystal lattice, offering a direct visualization of the atomic arrangement.
Spectroscopic Characterization of Tridecalithium;pentaborate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Lithium and Boron
NMR spectroscopy is a powerful tool for probing the local structure of lithium borate (B1201080) materials. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the coordination environments of both lithium and boron can be obtained.
Solid-State 7Li NMR for Lithium Site Characterization
Solid-state 7Li Nuclear Magnetic Resonance (NMR) is particularly effective for characterizing the local environments of lithium ions in materials like Tridecalithium;pentaborate. ualberta.ca The high natural abundance (92.5%) and significant magnetogyric ratio of the 7Li nucleus make it a highly receptive probe for NMR studies. ualberta.ca
In lithium borate glasses and crystalline materials, 7Li NMR spectra can resolve distinct lithium sites based on their coordination numbers. ualberta.caresearchgate.net For instance, studies on various lithium borate compounds have shown that four-coordinate lithium ( acs.orgLi) and five-coordinate lithium ( ualberta.caLi) resonate at different chemical shifts. researchgate.net Specifically, acs.orgLi sites are typically observed at chemical shifts above 0.7 ppm, while ualberta.caLi sites appear between 0.7 and -0.5 ppm. researchgate.net This allows for the quantitative determination of the proportions of different lithium environments within the material.
Advanced techniques such as high-resolution magic-angle spinning (MAS) NMR, sometimes coupled with isotopic dilution (substituting 7Li with 6Li), can overcome the line broadening caused by dipolar interactions, leading to exceptionally well-resolved spectra. ualberta.caresearchgate.net This enables the identification of multiple crystallographically inequivalent lithium sites, even those with very similar chemical environments. ualberta.ca Two-dimensional (2D) exchange spectroscopy (EXSY) experiments can further provide insights into the dynamics of lithium ion hopping between these different sites. ualberta.ca
| Lithium Site | Coordination Number | 7Li Chemical Shift Range (ppm) |
| acs.orgLi | 4 | > 0.7 |
| ualberta.caLi | 5 | -0.5 to 0.7 |
This table presents typical chemical shift ranges for four- and five-coordinate lithium sites in borate materials, as determined by 7Li NMR spectroscopy. researchgate.net
Solid-State 11B NMR for Boron Coordination and Polyborate Linkages
Solid-state 11B NMR spectroscopy is a crucial technique for elucidating the coordination state of boron atoms and the connectivity of the borate network in compounds such as this compound. Boron can exist in two primary coordination environments in borate glasses and crystals: trigonal BO3 units and tetrahedral BO4 units. researchgate.netst-andrews.ac.uk
The 11B NMR spectra of borate materials typically show distinct resonances for these two coordination states. st-andrews.ac.uk The spectral features allow for the quantification of the relative proportions of three-coordinated ( weebly.comB) and four-coordinated ( acs.orgB) boron. st-andrews.ac.ukresearchgate.net In complex structures like pentaborates, which are composed of multiple borate units, 11B NMR can help identify the specific types of polyborate groups present. For instance, the presence of pentaborate groups, which consist of five interconnected borate units, can be inferred from the NMR spectra. rsc.org
High-field and ultrahigh-field NMR studies, combined with quantum chemical calculations, have been instrumental in assigning specific NMR signals to distinct boron sites within complex borate structures like the pentaborate polyanion. rsc.org These studies have revealed that the NMR parameters are sensitive to the local geometry and the nature of the atoms connected to the borate units. rsc.org Two-dimensional 11B-11B correlation experiments can provide direct evidence for the spatial proximity and connectivity between different boron units, helping to map out the medium-range order in the borate network. st-andrews.ac.uk
| Boron Unit | Coordination Number | Description |
| BO3 | 3 | Trigonal planar boron |
| BO4 | 4 | Tetrahedral boron |
This table summarizes the two primary coordination environments of boron in borate compounds, which can be distinguished using 11B NMR spectroscopy. researchgate.netst-andrews.ac.uk
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Identification
In lithium borate glasses, IR spectroscopy is particularly effective for studying the borate network. The spectra of these materials exhibit characteristic absorption bands in several regions. weebly.com Vibrations corresponding to the bending motions of borate units are typically observed in the 650–800 cm-1 range. weebly.com The stretching vibrations of B-O bonds in tetrahedral BO4 units give rise to bands between 800 and 1200 cm-1, while the stretching of B-O bonds in trigonal BO3 units appears in the 1200–1550 cm-1 region. weebly.comnih.gov Weaker signals in the 950–1000 cm-1 range are often attributed to the asymmetric stretching of borate tetrahedra within superstructural groups like pentaborate and tetraborate (B1243019) units. weebly.com
Raman spectroscopy provides complementary information. While the Raman scattering efficiency of borate units can be weak compared to other components in mixed-network glasses, it can still reveal important structural details. weebly.com For example, changes in the Raman spectra of lithium borate glasses with varying compositions can indicate the transformation of borate structural units. researchgate.net
| Vibrational Mode | Wavenumber Range (cm-1) | Assignment |
| B-O-B bending | 650 - 800 | Bending motions of borate linkages. weebly.comnih.gov |
| B-O stretching in BO4 | 800 - 1200 | Stretching of boron-oxygen bonds in tetrahedral units. weebly.com |
| B-O stretching in BO3 | 1200 - 1550 | Stretching of boron-oxygen bonds in trigonal units. weebly.comnih.gov |
| Asymmetric stretching in superstructural groups | 950 - 1000 | Vibrations of borate tetrahedra in pentaborate and tetraborate groups. weebly.com |
This table outlines the characteristic vibrational frequencies and their assignments for lithium borate compounds as observed in IR and Raman spectroscopy.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements in a material. aip.orgrsc.org In the context of this compound, XPS can provide valuable information about the surface chemistry.
By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present on the surface, such as lithium, boron, and oxygen. rsc.org More importantly, the precise binding energies of the core-level electrons are sensitive to the local chemical environment and oxidation state of the atoms. aip.org
For boron compounds, the B 1s core-level spectrum is of particular interest. The binding energy of the B 1s peak can differentiate between boron in various oxidation states and bonding environments. aip.org For example, distinct binding energies are observed for elemental boron, boron in oxides like B2O3, and boron in other compounds. aip.org Similarly, the O 1s spectrum can distinguish between different types of oxygen linkages, such as bridging oxygens (e.g., B-O-B) and non-bridging oxygens. rsc.org
It is important to note that for non-metallic, insulating samples like many borates, surface charging can occur during XPS measurements, which can shift the measured binding energies. xpsdatabase.net Therefore, careful calibration and charge correction methods are necessary for accurate data interpretation. xpsdatabase.net
| Core Level | Typical Binding Energy Range (eV) (Referenced to Adventitious Carbon) | Information Obtained |
| B 1s | 185 - 194 | Oxidation state and chemical environment of boron. aip.org |
| O 1s | 530 - 534 | Nature of oxygen bonding (e.g., bridging vs. non-bridging). rsc.org |
| Li 1s | ~55 | Presence and chemical state of lithium. |
This table provides typical binding energy ranges for the core levels of elements in borate compounds, which are used to determine their chemical states via XPS.
Electron Spin Resonance (ESR) Studies for Trapped Charge Centers and Defects
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. aip.orgnih.gov In the study of materials like this compound, ESR is particularly useful for investigating paramagnetic defects, such as trapped charge centers, which can be introduced by processes like irradiation. nih.govaip.org
When alkali borate glasses are exposed to gamma rays, for example, defects are created that can be detected by ESR. aip.org The resulting ESR spectra often exhibit complex features due to the hyperfine interaction between the unpaired electron spin and the nuclear spins of nearby atoms, particularly boron (11B and 10B). aip.org
The analysis of the ESR spectrum, including the g-factor and hyperfine coupling constants, can provide detailed information about the structure of the defect center. aip.org For instance, in irradiated alkali borate glasses, a characteristic five-line resonance signal has been attributed to a hole trapped on a BO4 tetrahedron. aip.org The number of lines and their splitting can depend on the specific boron isotope (11B has a nuclear spin of 3/2, while 10B has a spin of 3) and the symmetry of the defect center. aip.org ESR studies can also be used to probe the local environment of paramagnetic dopant ions, such as Mn2+, which can be intentionally introduced into the borate glass structure. nih.govaip.org
| ESR Signal Feature | Interpretation |
| g-factor | Provides information about the electronic structure and symmetry of the paramagnetic center. aip.org |
| Hyperfine splitting | Arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 11B, 10B), revealing the identity and number of interacting nuclei. aip.org |
| Number of resonance lines | Can indicate the type of nucleus the electron is interacting with and the nature of the defect. aip.org |
This table summarizes key features in an ESR spectrum and their interpretation in the context of studying defects in borate materials.
Mechanistic Investigations of Formation and Transformation in Tridecalithium;pentaborate Systems
In-situ Monitoring of Reaction Pathways During Synthesis
The real-time analysis of reaction pathways during the synthesis of lithium borates, including lithium pentaborate, is a complex field that often relies on advanced analytical techniques. While specific in-situ studies on lithium pentaborate are not widely documented, the methodologies applied to other lithium-containing compounds and borate (B1201080) systems can provide insight into potential approaches.
In-situ monitoring techniques are crucial for understanding the transient intermediates, reaction kinetics, and formation mechanisms of complex inorganic materials. For lithium-ion battery materials, for instance, techniques like in-situ X-ray diffraction (XRD) and in-situ transmission electron microscopy (TEM) are employed to observe phase transformations and morphological changes during synthesis and operation. Similarly, for the synthesis of lithium borate glasses and crystals, in-situ Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could be powerful tools.
A hypothetical in-situ study on the synthesis of lithium pentaborate from lithium hydroxide (B78521) and boric acid in an aqueous solution might reveal the sequential formation of various borate anions in solution before the final crystallization of LiB₅O₈. The equilibrium between different polyborate species is pH and concentration-dependent, and in-situ monitoring could track these changes as the reaction progresses.
Table 1: Potential In-situ Monitoring Techniques for Lithium Pentaborate Synthesis
| Technique | Information Gained | Potential Findings for Lithium Pentaborate |
| In-situ Raman Spectroscopy | Vibrational modes of polyborate anions in solution | Identification of intermediate borate species (e.g., [B₃O₃(OH)₄]⁻, [B₄O₅(OH)₄]²⁻) and their evolution over time as a function of reactant concentration and pH. |
| In-situ ¹¹B NMR Spectroscopy | Coordination environment of boron atoms (trigonal vs. tetrahedral) | Quantification of the relative amounts of three- and four-coordinated boron in solution and in the solid product as it forms, providing insight into the polymerization process of the borate network. |
| In-situ XRD | Crystalline phase evolution | Monitoring the appearance and growth of crystalline lithium pentaborate from an amorphous precursor or solution, and identifying any transient crystalline intermediates. |
Crystallization Kinetics and Growth Mechanisms
The crystallization of lithium borates from aqueous solutions or melts is influenced by factors such as supersaturation, temperature, pH, and the presence of impurities. The formation of lithium borate glasses is also a significant aspect, as the controlled crystallization (devitrification) of these glasses can be a route to obtaining specific crystalline phases.
For lithium tetraborate (B1243019), another important lithium borate, studies have shown that it readily forms supersaturated solutions, making crystallization challenging. This often leads to the formation of hydrated, near-colloidal precipitates. To obtain well-defined crystals, careful control of cooling rates and the use of seeding are often necessary. It is plausible that lithium pentaborate exhibits similar behavior.
Table 2: Hypothetical Parameters Influencing Lithium Pentaborate Crystallization
| Parameter | Effect on Nucleation | Effect on Crystal Growth |
| Supersaturation | Increases nucleation rate | Drives crystal growth |
| Temperature | Affects solubility and diffusion rates | Influences growth rate and can affect crystal habit |
| pH | Alters the speciation of borate ions in solution, affecting the building blocks available for nucleation | Can impact the surface chemistry of the growing crystal, influencing morphology |
| Agitation | Can induce secondary nucleation | Enhances mass transport to the crystal surface |
Understanding Polymorphism and Structural Rearrangements in Lithium Pentaborates
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in borate chemistry. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While the literature on the polymorphism of lithium pentaborate is not extensive, studies on other lithium borates, such as lithium metaborate (B1245444) (LiBO₂), have identified multiple polymorphic forms.
The different polymorphs of lithium metaborate are known to be kinetically stable at ambient conditions and can transform between forms at elevated temperatures. The existence of multiple polymorphs is often related to the flexibility of the borate backbone, which can adopt various configurations of interconnected BO₃ triangles and BO₄ tetrahedra.
Structural rearrangements in lithium borates can be induced by temperature, pressure, or changes in the chemical environment. These rearrangements can involve changes in the boron-oxygen network, the coordination of lithium ions, or the packing of the crystal lattice. Understanding these transformations is critical for applications where structural stability is paramount. For lithium pentaborate, which has a complex three-dimensional borate framework, the potential for polymorphism and structural rearrangements under different conditions is high, though detailed experimental studies are needed to confirm and characterize these phenomena.
Exploration of Potential Functional Applications of Tridecalithium;pentaborate
Non-Linear Optical (NLO) Material Potential in Laser Technology
Borate (B1201080) crystals are renowned for their use as non-linear optical (NLO) materials in solid-state laser systems. researchgate.net Their advantageous properties include a wide transparency range, significant NLO coefficients, and high resistance to laser-induced damage. researchgate.net These characteristics are crucial for processes like frequency conversion, which allows for the generation of laser light at different wavelengths. researchgate.net
Theoretical Evaluation of Optical Non-linearity
The NLO properties of borate crystals are intrinsically linked to their electronic structure. researchgate.net Theoretical investigations using first-principles calculations based on methods like the plane-wave pseudopotential method have been instrumental in understanding these properties. researchgate.net For instance, studies on crystals such as Lithium Triborate (LiB3O5), Cesium Borate (CsB3O5), and Cesium Lithium Borate (CsLiB6O10) have successfully calculated their refractive indices and second-harmonic generation (SHG) coefficients, which are in good agreement with experimental data. researchgate.net
Crystalline Network Influence on Harmonic Generation
The arrangement of atoms in the crystal lattice plays a critical role in determining the efficiency of second-harmonic generation (SHG), a key NLO process. The non-centrosymmetric nature of the crystal structure is a prerequisite for observing second-order NLO effects. The specific arrangement of the borate anionic groups within the crystalline network of materials like LiB3O5 is fundamental to their strong SHG response. researchgate.net
The influence of cations on the NLO properties has also been a subject of study. Research indicates that as the radius of the cation increases, its contribution to the SHG coefficients can become more pronounced. researchgate.net In the hypothetical Tridecalithium Pentaborate, the dense packing of lithium cations around the pentaborate anions would define a unique crystalline network. The precise symmetry and bond characteristics of this network would ultimately determine its potential for efficient harmonic generation.
Advanced Materials for Energy Storage Systems
Lithium-ion batteries are a cornerstone of modern energy storage, and ongoing research focuses on developing new materials to enhance their performance, safety, and cost-effectiveness. confex.cominnovationnewsnetwork.com Lithium borate compounds have emerged as promising candidates for various components within these battery systems. acs.org
Role as an Electrolyte Component in Lithium-Ion Batteries
Electrolytes are crucial for the transport of lithium ions between the cathode and anode during the charge and discharge cycles. researchgate.net Lithium borate salts, such as lithium bis(oxalate)borate (LiBOB) and lithium difluoro(oxalate)borate (LiDFOB), have been investigated as alternatives or additives to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt. innovationnewsnetwork.comacs.org
These borate-based salts can offer several advantages, including higher thermal stability compared to LiPF6, which decomposes at a lower temperature and can release hazardous hydrogen fluoride (B91410) gas. innovationnewsnetwork.comacs.org For instance, LiBOB is stable at temperatures exceeding 300°C, while LiDFOB shows decomposition starting around 240°C. acs.org The use of borate salts can also contribute to the formation of a more stable solid electrolyte interphase (SEI) on the electrode surfaces, which is critical for long-term battery performance. researchgate.netfrontiersin.org
The table below summarizes the thermal decomposition temperatures of some lithium salts used in battery electrolytes.
| Lithium Salt | Decomposition Temperature (°C) |
| LiPF6 | ~107 |
| LiDFOB | ~240 |
| LiBOB | >300 |
This table presents data on the thermal stability of different lithium salts used as electrolyte components.
Investigation as a Cathode or Anode Material Candidate
While lithium borates are more commonly studied as electrolyte components, the fundamental properties of a compound like Tridecalithium Pentaborate could warrant investigation as a potential electrode material. The high lithium content suggests a high theoretical capacity, a desirable trait for both cathodes and anodes.
However, for a material to be a viable electrode, it must also exhibit good electronic and ionic conductivity, as well as structural stability during the repeated insertion and extraction of lithium ions. The electrochemical stability window of the material is another critical factor. Research into novel electrode materials often involves overcoming challenges such as poor conductivity and significant volume changes during cycling. For a hypothetical material like Tridecalithium Pentaborate, extensive research would be needed to synthesize the material and then characterize its electrochemical properties to determine its feasibility as a cathode or anode.
Interfacial Stability with Electrode Materials
Lithium borates have shown promise in enhancing this interfacial stability. acs.org They can participate in the formation of a protective and stable SEI layer. researchgate.net Studies have shown that electrolytes containing lithium borates can reduce the resistance of the SEI layer and ensure better compatibility with cathode materials like lithium iron phosphate (B84403) (LiFePO4). acs.orgfrontiersin.org The use of borate additives in electrolytes has been shown to mitigate electrolyte decomposition and improve the cycling stability of high-voltage cathode materials by forming a protective CEI. confex.com For a material like Tridecalithium Pentaborate, if used as an electrolyte additive, its interaction with electrode surfaces would be a key area of investigation to determine its potential for improving battery longevity and safety.
The table below shows a comparison of capacity retention in a Li/LiFePO4 cell with different electrolytes.
| Electrolyte | Capacity Retention after 500 cycles |
| Conventional Liquid Electrolyte | Lower |
| Gel Polymer Electrolyte with LiBOB | 81% |
This table illustrates the improved cycling stability with a borate-containing gel polymer electrolyte. researchgate.net
Thermoluminescence Dosimetry Applications
Lithium borate compounds are notable for their applications in thermoluminescence dosimetry (TLD), a method used for measuring ionizing radiation doses. Their tissue-equivalent properties, meaning they absorb energy from ionizing radiation in a manner similar to human tissue, make them particularly valuable for personal dosimetry in medical, industrial, and environmental settings. ijert.orgaxiomchem.com The effective atomic number of lithium borate (7.3) is very close to that of human biological tissue (7.42), enhancing its suitability for this purpose. ijert.org
Theoretical Response to Ionizing Radiation
When exposed to ionizing radiation, such as beta particles or ultraviolet (UV) radiation, lithium borate materials absorb energy, causing electrons to be trapped in defect centers within the crystal lattice. axiomchem.com Upon heating, these trapped electrons are released, and the energy is emitted in the form of light. This thermally stimulated emission of light is known as thermoluminescence. ijert.org The intensity of the emitted light is proportional to the initial radiation dose received by the material.
Glass samples of the (100 − x)B2O3-xLi2O binary system, with x varying from 30 to 50 mol%, have been studied for their thermoluminescence response. nih.gov When exposed to UV radiation, these vitreous samples exhibit glow curves with at least one peak, with a maximum temperature of approximately 170°C. nih.gov After exposure to beta radiation, the samples also show single peaks with a maximum temperature of around 150°C. nih.gov The process involves the creation of electron trapping centers, often associated with oxygen vacancies, and hole centers, such as the boron-oxygen hole center (BOHC), which are crucial to the thermoluminescence mechanism. researchgate.net
| Radiation Type | Temperature Range (°C) | Glow Curve Peak Maximum (°C) |
| Ultraviolet (UV) | 50-250 | ~170 |
| Beta | 25-275 | ~150 |
This table summarizes the thermoluminescence response of (100 − x)B2O3-xLi2O glass samples to different types of ionizing radiation. nih.gov
Influence of Doping on Luminescent Properties
The intrinsic thermoluminescent sensitivity of pure lithium borate can be low for some applications. researchgate.net To enhance the luminescent properties, various dopants, including transition metals and rare-earth elements, are introduced into the lithium borate matrix. ijert.orgresearchgate.net These dopants create new or modified trapping centers and luminescence centers, which can increase the efficiency of light emission.
Commonly used dopants for lithium borate include copper (Cu), magnesium (Mg), and manganese (Mn).
Copper (Cu): The addition of copper as a dopant in lithium tetraborate (B1243019) (Li2B4O7) is known to significantly increase the sensitivity for both photoluminescent and thermoluminescent emissions. researchgate.net The optimal concentration of copper has been reported to be around 0.1 wt% for achieving the highest luminescent emissions. researchgate.net Copper doping can lead to well-defined glow peaks, with one at 402 K (129°C) and a more stable, dosimetrically useful peak at 513 K (240°C). researchgate.net The presence of copper ions (Cu+ and Cu2+) allows for effective interaction with the borate network, enhancing the luminescence. researchgate.net
Magnesium (Mg): Doping lithium aluminum borate with magnesium has been shown to improve its structural and thermoluminescence properties. nih.gov The introduction of Mg can increase the energy band gap of the material, which is a favorable characteristic for luminescence. nih.gov In one study, magnesium-doped lithium aluminum borate, when irradiated, exhibited a main glow peak at 86°C, which shifted to 110°C as the radiation dose increased. nih.gov
Manganese (Mn): Manganese was one of the first dopants to be investigated for use in lithium borate for thermoluminescence dosimetry. researchgate.net However, it has been noted to have some drawbacks, such as lower thermoluminescence sensitivity and an emission spectrum that is not ideally matched with the response region of many photomultiplier tubes. researchgate.net
| Dopant | Host Material | Effect on Luminescence | Key Findings |
| Copper (Cu) | Lithium Tetraborate (Li2B4O7) | Increased sensitivity for photoluminescence and thermoluminescence. researchgate.net | Optimal doping at 0.1 wt% for highest emission. researchgate.net Creates stable dosimetric glow peaks. researchgate.net |
| Magnesium (Mg) | Lithium Aluminum Borate | Improved structural and thermoluminescence properties. nih.gov | Increases the energy band gap. nih.gov Shifts the main glow peak with increasing radiation dose. nih.gov |
| Manganese (Mn) | Lithium Borate | Early dopant for TL dosimetry. researchgate.net | Lower TL sensitivity and less optimal emission spectrum compared to other dopants. researchgate.net |
This table details the influence of different dopants on the luminescent properties of lithium borate compounds.
Other Emerging Technological Applications
Beyond thermoluminescence, lithium borate compounds are utilized in a variety of other technological fields, including catalysis and the production of advanced ceramics.
In the realm of catalysis , lithium borates can serve as precursors in the synthesis of more complex borate compounds that have catalytic applications. axiomchem.com For instance, lithium bis-catechol borate has been demonstrated as an effective reductive quencher in photoredox catalysis. nih.gov Furthermore, some lithium compounds have been explored as single-site catalysts for hydroboration reactions of alkenes and alkynes. researchgate.net
Information regarding the chemical compound "Tridecalithium;pentaborate" is not available in the public domain.
Extensive searches for scientific literature, research articles, and chemical databases have yielded no results for a compound with the name "this compound" or the corresponding chemical formula Li₁₃B₅O₁₀. This suggests that the compound may not have been synthesized, characterized, or reported in accessible scientific literature.
While the searches did not provide information on the specific compound requested, a significant body of research exists for other lithium borate and pentaborate compounds. These include:
Lithium Tetraborate (Li₂B₄O₇): A well-characterized compound used in the production of glasses and ceramics.
Lithium Metaborate (B1245444) (LiBO₂): Another common lithium borate with various industrial applications.
Pentaborate Salts: A class of compounds containing the pentaborate anion ([B₅O₆(OH)₄]⁻ or similar), typically with alkali metal cations like sodium (Na⁺), potassium (K⁺), or ammonium (NH₄⁺), or with organic cations. Research on these materials often focuses on their synthesis, crystal structure, and potential applications in nonlinear optics and other fields.
Complex Borates: Compounds such as dilithium aluminium pentaborate (Li₂AlB₅O₁₀) have been synthesized and structurally characterized. These materials incorporate other elements into the borate framework.
The detailed outline provided in the user request concerning "Future Research Directions and Challenges in this compound Chemistry" cannot be addressed due to the absence of any foundational research on this specific compound. All sections of the requested article, from the development of novel synthesis routes to the exploration of analogous structures, presuppose the existence and prior study of this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. Further research or clarification on the existence and documented properties of "this compound" would be necessary to proceed with such a request.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
